molecular formula C9H13NO2S B13258736 Ethyl 2-amino-3-(thiophen-2-YL)propanoate

Ethyl 2-amino-3-(thiophen-2-YL)propanoate

Cat. No.: B13258736
M. Wt: 199.27 g/mol
InChI Key: AYUYTYORAZVBSE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C9H13NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-3-(thiophen-2-yl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(thiophen-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-3-(thiophen-2-yl)propanoate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.

    2-Aminothiophene: Studied for its biological activities and potential therapeutic applications.

    Thiophene-2-aldehyde: Used in the synthesis of heterocyclic compounds and as a flavoring agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 2-amino-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5,8H,2,6,10H2,1H3

InChI Key

AYUYTYORAZVBSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CS1)N

Origin of Product

United States

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